
1,2-Dibromo-4,5-bis(trifluoromethyl)benzene
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Overview
Description
1,2-Bis(trifluoromethyl)-4,5-dibromobenzene is an organofluorine compound characterized by the presence of two trifluoromethyl groups and two bromine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 1,2-Bis(trifluoromethyl)-4,5-dibromobenzene involves the copper-mediated trifluoromethylation of arynes. This process uses [CuCF3] in the presence of an oxidant such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve the trifluoromethylation of aryne intermediates under mild conditions . The reaction typically proceeds as follows:
- Generation of the aryne intermediate.
- Reaction of the aryne with [CuCF3] in the presence of DDQ.
- Formation of 1,2-Bis(trifluoromethyl)-4,5-dibromobenzene.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the copper-mediated trifluoromethylation process described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-4,5-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form cyclopropanes and pyrazolines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used to replace the bromine atoms.
Cycloaddition Reactions: Reactions with 2,2,2-trifluorodiazoethane under solvent-controlled conditions can yield cyclopropanes and pyrazolines.
Major Products Formed
Substitution Reactions: The major products depend on the substituents introduced in place of the bromine atoms.
Cycloaddition Reactions: The major products include bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-4,5-dibromobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-4,5-dibromobenzene involves its interaction with various molecular targets and pathways The trifluoromethyl groups can influence the compound’s electronic properties, making it more reactive towards certain substrates
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: Lacks the bromine atoms, making it less reactive in substitution reactions.
1,2-Bis(difluoromethyl)benzene: Contains difluoromethyl groups instead of trifluoromethyl groups, resulting in different electronic properties.
1,2-Bis(bromomethyl)benzene: Contains bromomethyl groups instead of trifluoromethyl groups, leading to different reactivity patterns.
Uniqueness
1,2-Bis(trifluoromethyl)-4,5-dibromobenzene is unique due to the presence of both trifluoromethyl and bromine substituents on the benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound highly versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C8H2Br2F6 |
---|---|
Molecular Weight |
371.90 g/mol |
IUPAC Name |
1,2-dibromo-4,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Br2F6/c9-5-1-3(7(11,12)13)4(2-6(5)10)8(14,15)16/h1-2H |
InChI Key |
DKBJVNSDZPQGPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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